
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
Overview
Description
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is an organic compound with the molecular formula C10H10O4 It is a derivative of benzofuran, a heterocyclic compound containing fused benzene and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by methylation of the resulting intermediate . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Recent studies have indicated that derivatives of methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate exhibit promising antitumor properties. For instance, research published in the Journal of Medicinal Chemistry highlighted the synthesis of various analogs that demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis through the modulation of specific signaling pathways .
2. Antimicrobial Properties
This compound has also shown efficacy as an antimicrobial agent. A study investigated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound possesses significant antibacterial activity, making it a candidate for further development in antibiotic therapies .
Organic Synthesis Applications
1. Synthetic Intermediates
this compound serves as an important intermediate in organic synthesis. Its unique structure allows for various functional group transformations that can lead to the development of more complex molecules. For example, it can be used in the synthesis of novel heterocyclic compounds which are valuable in pharmaceutical applications .
2. Diels-Alder Reactions
The compound's reactivity makes it suitable for Diels-Alder reactions, a fundamental method in synthetic organic chemistry for forming six-membered rings. This application is particularly relevant in the synthesis of natural products and complex organic molecules .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antitumor Research
A series of methyl 4-oxo derivatives were synthesized and tested for antitumor activity against human breast cancer cells. The study revealed that certain modifications to the structure enhanced cytotoxicity significantly compared to the parent compound .
Case Study 2: Antimicrobial Testing
In a controlled laboratory setting, this compound was tested against multiple strains of bacteria. The results showed a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid: This compound is structurally similar but lacks the methyl ester group.
Methyl 6-[(benzylthio)methyl]-4-oxo-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazine-3-carboxylate: Another related compound with a different heterocyclic system.
Uniqueness
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzofuran core and functional groups make it a versatile compound for various applications in research and industry .
Biological Activity
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (CAS No. 82584-78-9) is a compound with significant biological activity. This article explores its pharmacological properties, including antibacterial, cytotoxic, and anti-inflammatory effects, supported by recent research findings.
- Molecular Formula : CHO
- Molecular Weight : 194.19 g/mol
- Melting Point : 104–106 °C
1. Antibacterial Activity
Research has indicated that this compound exhibits potent antibacterial properties. A study measuring Minimum Inhibitory Concentration (MIC) values reported effective inhibition against various bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 5.3 |
Escherichia coli | 6.4 |
Staphylococcus albus | 2.6 |
These findings suggest that this compound could be a valuable candidate for developing new antibacterial agents .
2. Cytotoxic Activity
The cytotoxic potential of this compound has been evaluated using various cancer cell lines. The following table summarizes the IC values observed in different studies:
Cell Line | IC (µg/mL) |
---|---|
HeLa (cervical carcinoma) | 2.56 |
A549 (lung carcinoma) | 30 |
MCF-7 (breast carcinoma) | 50 |
The compound demonstrated significant cytotoxicity against HeLa cells, indicating its potential as an anticancer agent .
3. Anti-inflammatory Activity
In addition to its antibacterial and cytotoxic effects, this compound has shown anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory conditions .
Case Studies and Research Findings
Recent studies have explored the biological activities of related compounds within the benzofuran family. For instance:
- Anticancer Effects : A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship of benzofuran derivatives and their efficacy against various cancer cell lines .
- Neuroprotective Effects : Another investigation reported that similar compounds exhibited neuroprotective effects in models of neurodegeneration, further supporting the potential therapeutic applications of benzofuran derivatives .
Q & A
Q. What are the optimal synthetic routes for Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, and how do reaction conditions influence yield and purity?
Basic Research Focus
The compound is typically synthesized via cyclization or functionalization of precursor benzofuran derivatives. For example, hydrothermal synthesis from carbohydrates like sucrose under controlled temperature (120–180°C) and time (2–24 hours) can yield furan derivatives, including this compound. Reaction parameters such as solvent polarity, catalyst selection (e.g., acid/base), and temperature gradients must be optimized to minimize side products like 5-hydroxymethylfurfural .
Methodological Insight
- Key Variables : Use LC/MS/MS Orbitrap to monitor intermediates and optimize reaction time/temperature .
- Yield Maximization : Sequential purification via column chromatography or recrystallization is critical for isolating high-purity samples (>95%) .
Q. How can spectroscopic and crystallographic data resolve structural ambiguities in substituted benzofuran derivatives?
Advanced Research Focus
Structural elucidation often requires complementary techniques:
- Spectroscopy : H/C NMR identifies substituent positions (e.g., carbonyl at δ ~170 ppm for ester groups) and ring saturation patterns. IR confirms functional groups (C=O stretch ~1680 cm) .
- Crystallography : SHELX programs refine X-ray diffraction data to resolve stereochemical uncertainties. For example, SHELXL can model disorder in the tetrahydrofuran ring .
Data Contradiction Example
Discrepancies between calculated (DFT) and experimental bond angles may arise from crystal packing effects. Use WinGX or ORTEP-3 to visualize and validate torsion angles .
Q. What strategies are employed to assess the biological activity of this compound, particularly in drug discovery contexts?
Advanced Research Focus
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., fluorobenzoyl groups) to enhance binding affinity. For example, piperidine derivatives of this scaffold have shown STAT3 inhibition (IC ~45% at 10 μM) .
- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) using MTT assays. Compare with analogs like 4-oxo-tetrahydroindole derivatives to identify pharmacophores .
Methodological Note
Docking studies (AutoDock Vina) predict interactions with targets like STAT3 DNA-binding domains. Validate using SPR or ITC for binding kinetics .
Q. How do stability and storage conditions impact the compound’s utility in long-term studies?
Basic Research Focus
- Degradation Pathways : Hydrolysis of the ester group under acidic/basic conditions or light exposure can reduce purity. Monitor via HPLC (C18 column, acetonitrile/water gradient) .
- Storage Recommendations : Store at –20°C in amber vials under inert gas (N) to prevent oxidation. Purity should be re-assayed every 6 months .
Q. What computational tools are effective for modeling the compound’s reactivity and electronic properties?
Advanced Research Focus
- DFT Calculations : Gaussian09 with B3LYP/6-31G(d) basis sets predict frontier molecular orbitals (HOMO/LUMO) to assess redox behavior .
- MD Simulations : GROMACS models solvation effects on conformation, critical for understanding bioavailability .
Q. How can researchers address discrepancies between experimental and theoretical data in crystallographic refinements?
Advanced Research Focus
- Refinement Protocols : Use SHELXL’s restraints for disordered regions. Compare R-factors across multiple datasets to identify systematic errors .
- Validation Tools : Check for outliers in bond lengths/angles with PLATON or Mercury. Cross-validate with spectroscopic data .
Q. What safety protocols are essential when handling intermediates with hazardous byproducts?
Basic Research Focus
Properties
IUPAC Name |
methyl 4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJPFGJZTCKZGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC2=C1C(=O)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467598 | |
Record name | Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82584-78-9 | |
Record name | Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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